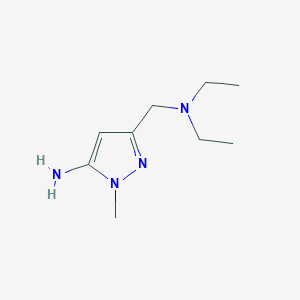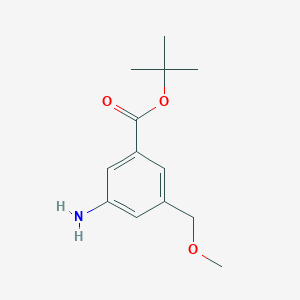
2,2-Dimethyl-4-pent-4-ynylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-pent-4-ynylthiomorpholine (DPTM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTM belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom in the morpholine ring. DPTM has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Applications De Recherche Scientifique
Antitumor Activity and DNA Interaction : A study by Arjmand et al. (2013) on dimethyltin derived antitumor drug candidates, related to 2,2-Dimethyl-4-pent-4-ynylthiomorpholine, showed significant antitumor activity against various human cell lines. These compounds demonstrated a preference for binding with DNA double helix, highlighting their potential as chemotherapeutic agents (Arjmand et al., 2013).
Analytical and Structural Characterization : Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, closely related to this compound. The study employed various analytical techniques including GC-MS and LC-MS, contributing to the knowledge of psychoactive substances and aiding forensic and clinical purposes (Dybowski et al., 2021).
Spectroscopic Research of Pharmaceuticals : Tang et al. (2004) synthesized a new potential pharmaceutical compound related to this compound. They explored the effects of pH on the absorption spectrum of the compound, demonstrating its application as a sensitive molecular probe and its strong interaction with beta-cyclodextrin (Tang et al., 2004).
Synthesis and Structural Analysis : Xiao-dong (2007) studied the synthesis of 4-methyl-2,2-dimethyl-2-silamorpholine, closely related to this compound. The study provided insights into the effects of reaction conditions on the yield and structural identification of the compound (Xiao-dong, 2007).
Fluorescent Properties and Cytotoxicity : Politanskaya et al. (2015) synthesized benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating their fluorescent properties, antioxidant activity, and cytotoxicity against various tumor cells. This study contributes to the understanding of the application of similar compounds in tumor cell research (Politanskaya et al., 2015).
Propriétés
IUPAC Name |
2,2-dimethyl-4-pent-4-ynylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-5-6-7-12-8-9-13-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIWEQJLJYRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1592447-00-1 |
Source


|
| Record name | 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)


![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)
![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)

![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)

![N-[(4-fluorophenyl)methyl]-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2451351.png)